![molecular formula C17H13ClN2O4 B2353934 3-(2-(4-Chlorophenoxy)acetamido)benzofuran-2-carboxamide CAS No. 477294-63-6](/img/structure/B2353934.png)
3-(2-(4-Chlorophenoxy)acetamido)benzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and a high yield .Molecular Structure Analysis
The molecular formula of 3-(2-(4-chlorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is C23H16ClN3O6, and its molecular weight is 465.8 g/mol.Chemical Reactions Analysis
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The chemical reactions involving benzofuran derivatives are complex and can involve various processes such as free radical cyclization cascades .Scientific Research Applications
Cancer Research
This compound has been studied for its role in cancer cell physiology, particularly in colorectal cancer cells. It has been shown to inhibit TMEM206 mediated currents, which are not key mediators of acid-induced cell death in colorectal cancer cells .
Antibacterial Activities
Related compounds have been tested for antibacterial activities against various bacteria, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi and yeast strains . This suggests potential antibacterial applications for the compound .
Pharmacology
The compound has been identified as a small molecule inhibitor of TMEM206 (IC 50 = 9.55 µM), with limited inhibition at low pH conditions . This indicates its potential use in pharmacological research related to ion channel regulation.
Molecular Biology
In molecular biology, this compound could be used to mediate gene knockdown or as a template for identifying other potential inhibitors through ligand-based virtual screening (LBVS) .
Neurology
Although not directly mentioned for the specific compound, TMEM206 was reported to contribute to acid-induced cell death in neurons . Therefore, there might be neurological implications worth exploring.
Kidney and Cervical Epithelial Cells
Similar to its role in neurons, TMEM206’s contribution to acid-induced cell death in kidney and cervical epithelial cells has been reported , suggesting possible research applications in these areas.
Mechanism of Action
Target of Action
The primary target of 3-(2-(4-Chlorophenoxy)acetamido)benzofuran-2-carboxamide is TMEM206 , a transmembrane protein . TMEM206 is known to conduct chloride ions across plasma and vesicular membranes . It has been reported to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells .
Mode of Action
3-(2-(4-Chlorophenoxy)acetamido)benzofuran-2-carboxamide, also referred to as CBA, acts as an inhibitor of TMEM206 . It inhibits TMEM206 mediated currents, particularly at low pH . The IC50 value of CBA for TMEM206 is 9.55 µM .
Biochemical Pathways
It is known that tmem206 is involved in the regulation of many physiological functions, such as cell volume, vesicular acidification, transepithelial transport, and cellular signaling . By inhibiting TMEM206, CBA may impact these processes.
Result of Action
CBA demonstrates effective and specific inhibition of TMEM206 . . Therefore, the molecular and cellular effects of CBA’s action may vary depending on the cell type and context.
Action Environment
The action, efficacy, and stability of CBA are influenced by environmental factors, particularly pH . . This suggests that the acidity of the environment in which CBA is administered could significantly impact its effectiveness.
properties
IUPAC Name |
3-[[2-(4-chlorophenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c18-10-5-7-11(8-6-10)23-9-14(21)20-15-12-3-1-2-4-13(12)24-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDMGNISIKLZNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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